molecular formula C23H27N5O3S B394553 5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Cat. No.: B394553
M. Wt: 453.6g/mol
InChI Key: UOHMUQNGNHOPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. In anticancer applications, the compound inhibits enzymes such as topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE stands out due to its combination of a tert-butyl group and a nitrophenyl-piperazino moiety, which imparts unique electronic and steric properties. These features enhance its potential as a multifunctional compound in both medicinal and material science applications.

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C23H27N5O3S/c1-23(2,3)18-6-4-17(5-7-18)21-24-27(22(32)31-21)16-25-12-14-26(15-13-25)19-8-10-20(11-9-19)28(29)30/h4-11H,12-16H2,1-3H3

InChI Key

UOHMUQNGNHOPRL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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